2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0736833
InChI:
InChI=1S/C21H24N2O3/c1-2-15-26-19-8-4-3-7-18(19)20(24)22-17-11-9-16(10-12-17)21(25)23-13-5-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24)
SMILES:
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Molecular Formula:
C21H24N2O3
Molecular Weight:
352.4 g/mol
2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
CAS No.:
Cat. No.: VC0736833
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O3 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-propoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H24N2O3/c1-2-15-26-19-8-4-3-7-18(19)20(24)22-17-11-9-16(10-12-17)21(25)23-13-5-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24) |
| Standard InChI Key | RELWCCSXZCPPKH-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
| Canonical SMILES | CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator